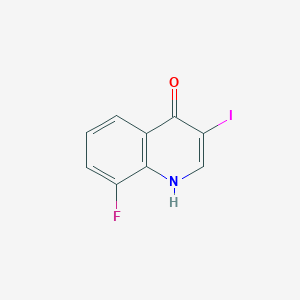

8-Fluoro-3-iodoquinolin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-3-iodo-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FINO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCJVMMTAFCHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C(C2=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Fluoro-3-iodoquinolin-4(1H)-one chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 8-Fluoro-3-iodoquinolin-4(1H)-one. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Properties

This compound is a halogenated derivative of the quinolinone heterocyclic scaffold. The structure is characterized by a fluorine atom at position 8 and an iodine atom at position 3 of the quinolin-4-one core. The presence of the electron-withdrawing fluorine and the bulky iodine atom significantly influences the molecule's electronic and steric properties, which in turn can affect its biological activity. The compound exists in tautomeric equilibrium between the keto (quinolin-4(1H)-one) and enol (quinolin-4-ol) forms.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and related compounds.

| Property | Value | Reference Compound |

| CAS Number | 1330753-40-6 | 8-Fluoro-3-iodo-1H-quinolin-4-one[1] |

| Molecular Formula | C₉H₅FINO | Inferred from structure |

| Molecular Weight | 305.05 g/mol | Inferred from structure |

| Appearance | Solid | Ethyl 8-fluoro-6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate[2] |

| Melting Point | 278-282 °C | 8-Fluoro-4-hydroxyquinoline[3] |

Note: Specific experimental data for this compound is limited. Data for closely related structures is provided for reference.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be influenced by the positions of the fluorine and iodine substituents.

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine would be a characteristic feature.

Synthesis and Experimental Protocols

The synthesis of quinolin-4-ones can be achieved through various established methods, such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis, starting from aniline derivatives.[5] A plausible synthetic route for this compound could involve the cyclization of a suitably substituted aniline precursor, followed by iodination.

General Experimental Protocol for Synthesis

A potential synthetic approach could be a multi-step process starting from 2-fluoroaniline.

Step 1: Synthesis of Diethyl 2-((2-fluoroanilino)methylene)malonate

-

A mixture of 2-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent, at a temperature range of 100-120°C.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

The resulting crude product is then purified, often by recrystallization from ethanol.

Step 2: Cyclization to Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

The product from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

-

The mixture is heated to a high temperature (around 250°C) to induce thermal cyclization.

-

Upon cooling, the product precipitates and can be collected by filtration and washed with a suitable solvent like hexane.

Step 3: Hydrolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

-

The ester from Step 2 is hydrolyzed using an aqueous solution of sodium hydroxide under reflux.

-

The reaction mixture is then cooled and acidified with an acid like hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Step 4: Iodination to this compound

-

The carboxylic acid from Step 3 can be subjected to an iododecarboxylation reaction.

-

This can be achieved using an iodine source such as N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

-

The reaction is typically carried out at an elevated temperature and monitored by TLC.

-

After completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The product is then purified by column chromatography.

Caption: A potential synthetic workflow for this compound.

Biological Activity and Potential Applications

Derivatives of 8-hydroxyquinoline are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and neuroprotective effects.[6][7] The biological activity of these compounds is often attributed to their ability to chelate metal ions.[8][9]

Mechanism of Action

The proposed mechanism of action for many 8-hydroxyquinoline derivatives involves the chelation of essential metal ions, such as iron, copper, and zinc, which are crucial cofactors for various enzymes involved in cellular processes.[8] By sequestering these metal ions, the compounds can disrupt vital biological pathways in pathogenic organisms or cancer cells, leading to their inhibition or death. For instance, the antibacterial activity of 8-hydroxyquinoline against Mycobacterium tuberculosis has been shown to be copper-dependent.[9]

Caption: Proposed metal chelation mechanism for 8-hydroxyquinoline derivatives.

Potential Therapeutic Applications

Given the known activities of related compounds, this compound could be investigated for several therapeutic applications:

-

Antibacterial Agent: The 8-hydroxyquinoline scaffold is present in compounds with activity against various bacteria, including Mycobacterium and Staphylococcus species.[10]

-

Anticancer Agent: Some 8-hydroxyquinoline derivatives have shown cytotoxic effects against cancer cell lines, potentially through the induction of reactive oxygen species (ROS) and interference with tubulin polymerization.[8]

-

Neuroprotective Agent: The ability to chelate metal ions is also relevant in the context of neurodegenerative diseases where metal dyshomeostasis is implicated.

Further research and experimental validation are necessary to determine the specific biological activities and therapeutic potential of this compound.

References

- 1. 8-Fluoro-3-iodo-1H-quinolin-4-one | 1330753-40-6 [chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 8-Fluoro-4-hydroxyquinoline 97 63010-71-9 [sigmaaldrich.com]

- 4. 8-Fluoroquinolin-4-ol | C9H6FNO | CID 2737334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 10. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products and synthetic compounds with significant biological activities. From the early days of coal tar chemistry to the forefront of modern drug discovery, the journey of quinolinone compounds has been one of continuous innovation and therapeutic breakthroughs. This technical guide provides an in-depth exploration of the discovery and history of quinolinone compounds, detailing the key synthetic methodologies, presenting quantitative biological data, and illustrating the intricate signaling pathways they modulate.

Discovery and Early History

The story of the quinolinone core is intrinsically linked to the discovery of its parent heterocycle, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] However, it was the pioneering work of organic chemists in the late 19th century that laid the foundation for the systematic synthesis of quinoline and its derivatives, including the quinolinones. These early synthetic methods, many of which are still in use today, opened the door to the exploration of the chemical space around the quinoline nucleus and the eventual discovery of its profound biological significance.

A pivotal moment in the history of quinolinones was the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which was found to possess antibacterial activity.[2] This discovery ushered in the era of quinolone antibiotics, a class of drugs that has had an immense impact on the treatment of infectious diseases.[3][4] Subsequent structural modifications, most notably the introduction of a fluorine atom at the 6-position, led to the development of the highly successful fluoroquinolone antibiotics.[4]

Beyond their antibacterial properties, researchers have uncovered a broad spectrum of biological activities for quinolinone derivatives, including potent anticancer, antiviral, and anti-inflammatory effects. This has established the quinolinone core as a versatile scaffold for the development of a new generation of therapeutic agents.[5][6][7][8]

Key Synthetic Methodologies

The construction of the quinolinone ring system has been achieved through several classic named reactions, each offering a unique approach to this important scaffold.

Friedländer Synthesis

Discovered by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[9][10]

Experimental Protocol: General Procedure for Friedländer Synthesis

-

Reaction Setup: To a solution of the 2-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or under solvent-free conditions), add the carbonyl compound containing an α-methylene group (1.0-1.2 eq).[3][11]

-

Catalyst Addition: Introduce a catalytic amount of an acid (e.g., p-toluenesulfonic acid, iodine) or a base (e.g., potassium hydroxide, piperidine).[3][11]

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 150°C and monitor the progress of the reaction by thin-layer chromatography (TLC).[12] Reaction times can vary from a few hours to overnight.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a solid precipitates, filter and wash it with a suitable solvent. Otherwise, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Knorr Quinoline Synthesis

Developed by Ludwig Knorr in 1886, this method involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid, to yield 2-hydroxyquinolines (2-quinolinones).[6][13][14][15]

Experimental Protocol: General Procedure for Knorr Quinoline Synthesis

-

Preparation of β-ketoanilide: Synthesize the starting β-ketoanilide by reacting an aniline with a β-ketoester (e.g., ethyl acetoacetate) at elevated temperatures (100-140°C).

-

Cyclization: Add the purified β-ketoanilide portion-wise to a stirred, cooled (0-10°C) solution of concentrated sulfuric acid.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 100°C for a specified period (typically 1-4 hours).

-

Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-quinolinone.

Camps Quinoline Synthesis

The Camps cyclization, reported by Rudolph Camps in 1899, is the base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to form a mixture of two isomeric hydroxyquinolines (quinolinones).[6][16][17][18][19][20]

Experimental Protocol: General Procedure for Camps Quinoline Synthesis

-

Reaction Setup: Dissolve the o-acylaminoacetophenone (1.0 eq) in an alcoholic solvent (e.g., ethanol).

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (typically 1.0 to 3.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux for a period ranging from 1 to 6 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After cooling, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl). The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to separate the isomeric products.

Doebner-von Miller Reaction

This reaction, an extension of the Skraup synthesis, involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid and an oxidizing agent to produce a substituted quinoline.[7][11][12][13][19][21][22][23][][25]

Experimental Protocol: General Procedure for Doebner-von Miller Reaction

-

Reaction Setup: To a mixture of the aniline (1.0 eq) and the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, methyl vinyl ketone) (2.0-3.0 eq), cautiously add a strong acid such as concentrated sulfuric acid or hydrochloric acid.[11]

-

Oxidizing Agent: An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is often added.[11]

-

Reaction Conditions: Heat the reaction mixture, often to temperatures exceeding 100°C, for several hours. The reaction can be exothermic and may require careful temperature control.

-

Work-up and Purification: After cooling, pour the reaction mixture into a large volume of water and basify with a strong base (e.g., sodium hydroxide) to precipitate the crude product. The product is then isolated by steam distillation or solvent extraction and purified by recrystallization or column chromatography.

Skraup Synthesis

The first and most famous method for quinoline synthesis, developed by Zdenko Hans Skraup in 1880, involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[11][13][26][27][28][29]

Experimental Protocol: General Procedure for Skraup Synthesis

-

Reaction Setup: In a flask equipped with a reflux condenser, carefully mix aniline (1.0 eq), glycerol (2.0-3.0 eq), and concentrated sulfuric acid. To moderate the often vigorous reaction, ferrous sulfate is typically added.[28]

-

Oxidizing Agent: Add nitrobenzene as the oxidizing agent.

-

Reaction Conditions: Heat the mixture gently to initiate the reaction. Once started, the reaction is often exothermic and may proceed without further heating for some time. After the initial vigorous reaction subsides, continue heating at reflux for several hours.

-

Work-up and Purification: Cool the reaction mixture and dilute with water. Remove any unreacted nitrobenzene by steam distillation. Then, make the solution strongly alkaline with sodium hydroxide to liberate the quinoline. The quinoline is then purified by steam distillation followed by fractional distillation.[4]

Quantitative Data on Biological Activity

The therapeutic potential of quinolinone compounds is underscored by their potent activity against a range of biological targets. The following tables summarize key quantitative data for representative quinolinone derivatives.

Anticancer Activity

Quinolinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 4-Anilinoquinoline Derivatives | K562 (Leukemia) | <50 | [30] |

| 4-Anilinoquinoline Derivatives | A549 (Lung) | <50 | [30] |

| 4-Anilinoquinoline Derivatives | MCF-7 (Breast) | <50 | [30] |

| 4-Anilinoquinoline Derivatives | T47D (Breast) | <50 | [30] |

| 4-Anilinoquinoline Derivatives | PANC-1 (Pancreatic) | <50 | [30] |

| 4-Anilinoquinoline Derivatives | PC-3 (Prostate) | <50 | [30] |

| Quinoline-4-carboxylic acid derivatives | MCF-7 (Breast) | 82.9% growth reduction | [31] |

| Isoquinoline derivatives | MCF-7 (Breast) | GI50 < 10 | [31] |

| Isoquinoline derivatives | K-562 (Leukemia) | GI50 < 10 | [31] |

| Isoquinoline derivatives | HeLa (Cervical) | GI50 < 10 | [31] |

| 4-Phenyl quinolin-2(1H)-one analogs | COLO 205 (Colon) | Nanomolar range | [16] |

| Quinoline-based ERα ligands | MCF-7 (Breast) | 6 | [22] |

| Quinoline-based ERα ligands | HepG2 (Liver) | 11 | [22] |

| N-pipearzinyl quinolones | MCF-7 (Breast) | 3.03 | [22] |

| N-pipearzinyl quinolones | MDA-MB-231 (Breast) | 11.9 | [22] |

| N-pipearzinyl quinolones | T47D (Breast) | 2.2 | [22] |

| Fluorinated quinoline analogues | MDA-MB-468 (Breast) | 2.5-5 | [32] |

| 4,6,7,8-tetrahydroquinolin-5(1H)-ones | MCF-7 (Breast) | 0.002 - 0.004 | [12] |

Antibacterial Activity

The quinolone and fluoroquinolone antibiotics are renowned for their potent antibacterial efficacy.

| Antibiotic | Bacterial Strain | MIC90 (µg/mL) | Reference(s) |

| Ciprofloxacin | Escherichia coli | 0.03-0.125 | [29] |

| Norfloxacin | Escherichia coli | 0.25 | [29] |

| Ofloxacin | Escherichia coli | 0.125 | [29] |

| Pefloxacin | Escherichia coli | 0.5 | [29] |

| Nalidixic Acid | Escherichia coli | >128 | [29] |

| Ciprofloxacin | Klebsiella spp. | Varies | [33] |

| Levofloxacin | Klebsiella spp. | Varies | [33] |

| Moxifloxacin | Klebsiella spp. | Varies | [33] |

| Ciprofloxacin | Enterococcus spp. | Varies | [33] |

| Levofloxacin | Enterococcus spp. | Varies | [33] |

| Moxifloxacin | Enterococcus spp. | Varies | [33] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinolinone compounds stem from their ability to interact with and modulate various critical cellular signaling pathways.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[31][34] These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[10][31][34][35][36]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. iipseries.org [iipseries.org]

- 12. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 16. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 17. Camps_quinoline_synthesis [chemeurope.com]

- 18. Camps Quinoline Synthesis [drugfuture.com]

- 19. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. synarchive.com [synarchive.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 28. uop.edu.pk [uop.edu.pk]

- 29. Skraup reaction - Wikipedia [en.wikipedia.org]

- 30. researchgate.net [researchgate.net]

- 31. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Fluoro-3-iodoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Fluoro-3-iodoquinolin-4(1H)-one, a halogenated quinolone derivative. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known identifiers and presents general methodologies for the synthesis and potential biological activities based on related quinolone structures.

Compound Identification

The primary identifiers for this compound are crucial for accurate sourcing and research. The definitive CAS number for this compound is 1330753-40-6 . It is also known by several synonyms, reflecting its tautomeric forms.

| Identifier | Value |

| CAS Number | 1330753-40-6 |

| Chemical Name | This compound |

| Synonyms | 8-Fluoro-3-iodoquinolin-4-ol, 8-Fluoro-4-hydroxy-3-iodoquinoline |

| Molecular Formula | C₉H₅FINO |

| Molecular Weight | 289.05 g/mol |

Note: As of late 2025, this compound is primarily available through custom synthesis from specialized chemical suppliers.

Hypothetical Synthesis Protocol

Caption: Hypothetical workflow for the synthesis of this compound.

Experimental Steps:

-

Gould-Jacobs Reaction: 2-Fluoroaniline would be reacted with diethyl malonate or a derivative, followed by thermal cyclization to form the quinoline ring system. This would yield an ester intermediate, such as ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester would then be hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to remove the ester group and form 8-Fluoroquinolin-4(1H)-one.

-

Iodination: The final step would involve the regioselective iodination at the C3 position of the quinolone ring. This can be achieved using various iodinating agents, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, the quinolone scaffold is a well-established pharmacophore, particularly in antibacterial agents. Fluoroquinolones, a major class of antibiotics, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

The diagram below illustrates the general mechanism of action for fluoroquinolone antibiotics, which could be a potential, yet unproven, mechanism for the title compound.

Caption: Generalized signaling pathway for fluoroquinolone antibacterial activity.

The 8-hydroxyquinoline moiety, a structural feature of the title compound, is also known for its metal-chelating properties and exhibits a broad range of biological activities, including antimicrobial, antifungal, and anticancer effects.[1] The mechanism often involves the chelation of essential metal ions required for enzymatic functions in pathogens.

Conclusion and Future Directions

This compound is a halogenated quinolone with potential for further investigation in drug discovery and materials science. While specific experimental data is currently lacking, this guide provides a framework based on the well-established chemistry and biology of related compounds. Future research should focus on developing and publishing a detailed synthesis protocol, characterizing the compound using modern analytical techniques (NMR, MS, X-ray crystallography), and screening it for various biological activities to elucidate its potential therapeutic applications.

References

Fluoroquinolone Derivatives: A Technical Guide to Current Research and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in the treatment of bacterial infections. Their mechanism of action, primarily targeting bacterial DNA gyrase and topoisomerase IV, has made them highly effective. However, the emergence of antibiotic resistance has necessitated the exploration of novel derivatives with enhanced potency and broader therapeutic applications. This technical guide provides a comprehensive literature review of recent research on fluoroquinolone derivatives, focusing on their anticancer, antibacterial, and antiviral activities. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a detailed overview of quantitative data, experimental protocols, and key signaling pathways.

Data Presentation

The following tables summarize the quantitative data from recent studies on fluoroquinolone derivatives, providing a comparative analysis of their biological activities.

Anticancer Activity of Fluoroquinolone Derivatives

The anticancer potential of fluoroquinolone derivatives has been a significant area of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of human topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

| Derivative/Hybrid Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Ciprofloxacin-Chalcone Hybrids (77 & 84) | HCT-116 (Colon) | 2.53 & 2.01 | - | - |

| Leukaemia-SR | 0.73 & 0.63 | - | - | |

| Norfloxacin-Thiadiazole Hybrids (73 & 74) | PC3 (Prostate) | 2.33 | - | - |

| MCF-7 (Breast) | 2.27 | - | - | |

| MDA-MB231 (Breast) | 1.52 | - | - | |

| DU145 (Prostate) | 1.56 (for 74) | - | - | |

| Ciprofloxacin-Fatty Acid Conjugates (24, 26 & 27) | PC3 (Prostate) | 11.7, 7.7, 15.3 | Ciprofloxacin | >100 |

| Levofloxacin-Hydroxamic Acid Hybrid (125) | A549 (Lung) | 2.1 | Levofloxacin | >100 |

| HepG2 (Liver) | 2.3 | Levofloxacin | >100 | |

| MCF-7 (Breast) | 0.3 | Levofloxacin | 64.2 | |

| PC-3 (Prostate) | 4.9 | Levofloxacin | >100 | |

| HeLa (Cervical) | 1.1 | Levofloxacin | >100 | |

| N-acylated Ciprofloxacin (32) | MCF-7 (Breast) | 4.3 | Ciprofloxacin | >100 |

| Berberine-Ciprofloxacin Hybrid (96) | HL-60 (Leukemia) | 19.3 | Ciprofloxacin | >100 |

Antibacterial Activity of Fluoroquinolone Derivatives

The development of novel fluoroquinolone derivatives and hybrids is a key strategy to combat the growing threat of antibiotic-resistant bacteria. These compounds often exhibit enhanced activity against both Gram-positive and Gram-negative pathogens, including multi-drug resistant (MDR) strains.

| Derivative/Hybrid Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Ciprofloxacin-Indole Hybrid (8b) | S. aureus ATCC 25923 | 0.0625 | Ciprofloxacin | 0.25 |

| S. aureus (MRSA) | 1 | Ciprofloxacin | 1 | |

| E. coli ATCC 25922 | 0.125 | Ciprofloxacin | 0.125 | |

| P. aeruginosa ATCC 27853 | 0.5 | Ciprofloxacin | 0.5 | |

| Narigenin-Ciprofloxacin Hybrid | E. coli ATCC 35218 | (8x > Cipro) | Ciprofloxacin | - |

| B. subtilis ATCC 6633 | (43x > Cipro) | Ciprofloxacin | - | |

| S. aureus ATCC 25923 | (23x > Cipro) | Ciprofloxacin | - | |

| Pyrazole-Ciprofloxacin Hybrid (7g) | Ciprofloxacin-resistant S. aureus | 0.125-0.5 | Ciprofloxacin | >32 |

| Ciprofloxacin-Neomycin Hybrid | E. coli | (up to 32x > Cipro) | Ciprofloxacin | - |

| B. subtilis | (up to 32x > Cipro) | Ciprofloxacin | - |

Antiviral Activity of Fluoroquinolone Derivatives

While research into the antiviral applications of novel fluoroquinolone derivatives is still emerging, some existing fluoroquinolones have been investigated for their activity against various viruses. The data, however, indicates that high concentrations are often required for a significant antiviral effect.[1][2]

| Fluoroquinolone | Virus | Cell Line | EC50 (µM) |

| Enoxacin | SARS-CoV-2 | Vero | 126.4[2] |

| SARS-CoV-2 | A549/ACE2 | 226.8[2] | |

| MERS-CoV | Vero | 324.9[2] | |

| Ciprofloxacin | SARS-CoV-2 | Vero | 246.9[2] |

| Levofloxacin | SARS-CoV-2 | Vero | 418.6[2] |

| Moxifloxacin | SARS-CoV-2 | Vero | 239.7[2] |

| Enoxacin | Zika Virus (ZIKV) | HEK-293 | 18.1-24.4[3] |

| Ciprofloxacin | Zika Virus (ZIKV) | HEK-293 | 56.8-116.1[3] |

| Difloxacin | Zika Virus (ZIKV) | HEK-293 | 25.4-35.9[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on fluoroquinolone derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the fluoroquinolone derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm should be subtracted.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution for Antibacterial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: A standardized suspension of the test bacterium is exposed to serial dilutions of the fluoroquinolone derivative in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.

Protocol:

-

Preparation of Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the fluoroquinolone derivatives in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.

Principle: A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the fluoroquinolone derivative. A semi-solid overlay is then applied to restrict the spread of the virus, leading to the formation of localized zones of cell death (plaques). The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.

Protocol:

-

Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Dilution and Compound Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare various concentrations of the fluoroquinolone derivative. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes the corresponding concentrations of the test compound.

-

Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-10 days).

-

Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathways and Mechanisms of Action

The biological activities of fluoroquinolone derivatives are underpinned by their interaction with specific molecular pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Antibacterial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. The diagram below illustrates the workflow of fluoroquinolone-mediated inhibition.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 8-Fluoro-3-iodoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological targets of the novel synthetic compound, 8-Fluoro-3-iodoquinolin-4(1H)-one. While direct experimental data for this specific molecule is not yet publicly available, its structural analogy to the well-established class of fluoroquinolone antibiotics allows for robust predictions of its mechanism of action and primary cellular targets. This document outlines these potential targets, summarizes relevant quantitative data from related compounds, details pertinent experimental protocols for target validation, and provides visual representations of key pathways and workflows to facilitate further research and drug development efforts.

Introduction: The Quinolone Scaffold

The quinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of a large class of therapeutic agents.[1] Modifications to this core structure, such as the introduction of a fluorine atom, have given rise to the potent fluoroquinolone class of antibiotics.[2] These agents exert their therapeutic effects by targeting essential bacterial enzymes involved in DNA replication. The subject of this guide, this compound, possesses key structural features—a quinolone core, a fluorine atom at position 8, and an iodine atom at position 3—that suggest a specific and potent biological activity profile. The presence of the fluorine atom is a hallmark of fluoroquinolones, known to enhance their antibacterial efficacy.[2][3]

Hypothesized Primary Biological Targets

Based on the extensive literature on fluoroquinolone antibiotics, the primary biological targets of this compound are predicted to be the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV .[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them ideal targets for antibacterial agents.[6]

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[7][8]

-

Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[7][9] In many Gram-positive bacteria, topoisomerase IV is the principal target.[7][8]

The dual-targeting capability of many fluoroquinolones against both enzymes is a key factor in their broad-spectrum activity and can slow the development of bacterial resistance.[5]

Proposed Mechanism of Action

The proposed mechanism of action for this compound involves the inhibition of the ligase activity of DNA gyrase and topoisomerase IV.[2] The compound is hypothesized to bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[10] This forms a ternary complex consisting of the quinolone, the topoisomerase, and the bacterial DNA. By preventing the re-ligation of the cleaved DNA strands, the compound effectively converts these essential enzymes into cellular toxins that introduce lethal double-strand breaks into the bacterial chromosome, ultimately leading to cell death.[8][10]

Caption: Proposed mechanism of action for this compound.

Quantitative Data for Related Compounds

While specific inhibitory concentrations for this compound are not available, the following table summarizes the 50% inhibitory concentrations (IC₅₀) of several well-known fluoroquinolones against DNA gyrase and topoisomerase IV from various bacterial species. This data serves as a benchmark for the expected potency of novel quinolone derivatives.

| Fluoroquinolone | Target Enzyme | Bacterial Species | IC₅₀ (µM) |

| Ciprofloxacin | DNA Gyrase | Neisseria gonorrhoeae | 0.39[11] |

| Ciprofloxacin | Topoisomerase IV | Staphylococcus aureus | 3.0[12] |

| Moxifloxacin | Topoisomerase IV | Staphylococcus aureus | 1.0[12] |

| Gemifloxacin | Topoisomerase IV | Staphylococcus aureus | 0.4[12] |

| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60[2] |

| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38[2] |

| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.42[2] |

| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1[2] |

Potential for Anticancer Activity

Interestingly, some quinolone derivatives have demonstrated activity against eukaryotic type II topoisomerases, which are essential for human cell division.[3][7] This suggests a potential secondary therapeutic application for compounds like this compound as anticancer agents. Voreloxin, a quinolone derivative, was developed for the treatment of acute myeloid leukemia, highlighting the potential of this scaffold beyond antibacterial applications.[1] Further investigation into the effects of this compound on human topoisomerase IIα and IIβ is warranted.

Detailed Experimental Protocols

To assess the biological activity of this compound, the following standard experimental protocols are recommended.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding purified DNA gyrase to the mixture.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled vs. relaxed) on a 1% agarose gel.

-

Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide), visualize under UV light, and quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Topoisomerase IV Decatenation/Relaxation Assay

This assay determines the inhibitory effect of a compound on the ability of topoisomerase IV to either decatenate kinetoplast DNA (kDNA) or relax supercoiled plasmid DNA.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP), a suitable DNA substrate (kDNA for decatenation or supercoiled plasmid for relaxation), and the test compound at various concentrations.[13]

-

Enzyme Addition: Start the reaction by adding purified topoisomerase IV.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye and chloroform/isoamyl alcohol, followed by centrifugation.[13]

-

Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel to separate the catenated/supercoiled substrate from the decatenated/relaxed product.

-

Analysis: Visualize the DNA bands and quantify the inhibition of enzymatic activity to calculate the IC₅₀.

Caption: Workflow for a topoisomerase IV decatenation/relaxation assay.

Bacterial Cell Viability Assay (e.g., MTT or Resazurin Assay)

This assay measures the cytotoxic effect of the compound on bacterial cells, providing a broader assessment of its antibacterial activity.

Methodology:

-

Bacterial Culture: Grow a bacterial strain of interest to the mid-logarithmic phase.

-

Compound Exposure: In a 96-well plate, expose the bacterial suspension to serial dilutions of the test compound. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C) for a specified period.

-

Viability Reagent Addition: Add a viability indicator such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin to each well.[10][14]

-

Incubation: Incubate the plate for an additional 1-4 hours to allow for the metabolic conversion of the dye by viable cells.

-

Measurement: For the MTT assay, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the minimum inhibitory concentration (MIC) or IC₅₀.

Caption: General workflow for a bacterial cell viability assay.

Conclusion and Future Directions

This compound is a promising compound with a high likelihood of targeting bacterial DNA gyrase and topoisomerase IV, consistent with the established mechanism of fluoroquinolone antibiotics. The presented data on related compounds and the detailed experimental protocols provide a solid foundation for the empirical validation of these targets and the characterization of the compound's activity profile. Future research should focus on synthesizing and testing this compound in the described in vitro enzyme and cell-based assays to confirm its mechanism of action and determine its potency. Furthermore, exploring its activity against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains, will be crucial in defining its potential as a novel antibacterial agent. Finally, investigating its effects on human topoisomerases will clarify its selectivity and potential for repositioning as an anticancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]

- 7. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. topoisomerase IV assay kits [profoldin.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.asm.org [journals.asm.org]

- 13. inspiralis.com [inspiralis.com]

- 14. broadpharm.com [broadpharm.com]

Technical Guide: Spectroscopic and Synthetic Profile of 8-Fluoroquinolin-4(1H)-one

Disclaimer: Extensive searches for empirical spectroscopic data (NMR, IR, MS) and detailed experimental protocols for 8-Fluoro-3-iodoquinolin-4(1H)-one did not yield specific results. The requested compound is not well-documented in publicly available scientific literature. Therefore, this guide presents a comprehensive technical overview for the closely related and better-characterized parent compound, 8-Fluoroquinolin-4(1H)-one . The provided data and protocols are based on established principles and data for analogous structures.

This document is intended for researchers, scientists, and professionals in drug development, providing a detailed framework for the synthesis and characterization of 8-fluoro-4-quinolone derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 8-Fluoroquinolin-4(1H)-one. These values are predicted based on the analysis of similar quinolone structures and established spectroscopic principles.

Table 1: ¹H NMR Data (Predicted)

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.80 | br s | - | N-H |

| ~7.90 | d | ~8.0 | H-2 |

| ~7.70 | dd | ~8.0, ~8.0 | H-5 |

| ~7.45 | m | - | H-6, H-7 |

| ~6.10 | d | ~8.0 | H-3 |

Table 2: ¹³C NMR Data (Predicted)

Solvent: DMSO-d₆, 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C-4 |

| ~150.0 (d, JCF ≈ 250 Hz) | C-8 |

| ~140.0 | C-2 |

| ~138.0 | C-8a |

| ~125.0 | C-5 |

| ~122.0 (d, JCF ≈ 10 Hz) | C-4a |

| ~118.0 | C-6 |

| ~115.0 (d, JCF ≈ 20 Hz) | C-7 |

| ~110.0 | C-3 |

Table 3: IR Spectroscopy Data (Predicted)

Method: ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | N-H stretch |

| ~1640 | Strong | C=O stretch (amide) |

| ~1600, ~1550, ~1480 | Medium-Strong | C=C aromatic stretch |

| ~1250 | Strong | C-F stretch |

Table 4: Mass Spectrometry Data (Predicted)

Method: Electrospray Ionization (ESI)

| m/z | Ion |

| 164.05 | [M+H]⁺ |

| 162.03 | [M-H]⁻ |

| 136.05 | [M+H - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of 8-Fluoroquinolin-4(1H)-one, based on common synthetic routes for quinolin-4-ones.

Synthesis of 8-Fluoroquinolin-4(1H)-one

This protocol describes a common method for synthesizing quinolin-4-ones via a Gould-Jacobs reaction followed by thermal cyclization.

Materials:

-

2-Fluoroaniline

-

Diethyl (ethoxymethylene)malonate (DEEM)

-

Diphenyl ether

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Step 1: Condensation. In a round-bottom flask, dissolve 2-fluoroaniline (1.0 eq) in ethanol. Add diethyl (ethoxymethylene)malonate (1.05 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours.

-

Step 2: Cyclization. After cooling, remove the ethanol under reduced pressure. To the resulting oil, add diphenyl ether and heat the mixture to 250 °C for 30 minutes.

-

Step 3: Hydrolysis and Neutralization. Cool the reaction mixture to room temperature and add hexane to precipitate the crude product. Filter the solid and wash with hexane. Suspend the solid in a 10% aqueous solution of sodium hydroxide and heat at 100 °C for 1 hour to hydrolyze the ester.

-

Step 4: Purification. Cool the solution and filter to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 8-fluoroquinolin-4(1H)-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electrospray ionization (ESI) source in both positive and negative ion modes.

-

The sample is dissolved in a suitable solvent such as methanol or acetonitrile.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of 8-Fluoroquinolin-4(1H)-one.

Caption: Synthetic workflow for 8-Fluoroquinolin-4(1H)-one.

Caption: Experimental workflow for spectroscopic characterization.

Physicochemical properties of substituted quinolinones

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Quinolinones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of substituted quinolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Understanding the physicochemical properties of these compounds is paramount for optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, and ultimately for the successful development of new therapeutic agents.[4]

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical parameter in drug design. It influences a drug's ability to cross cell membranes, its distribution in the body, and its interaction with biological targets.[4][5] The partition coefficient (LogP) is the most common measure of lipophilicity.

A series of N-aryl-4-hydroxyquinoline-3-carboxanilides have been synthesized and their lipophilicity investigated, as it significantly affects their biological activities and ADME properties.[6] For quinoline-1,4-quinone hybrids, lipophilicity was determined both experimentally and theoretically, with the tested compounds generally showing low values.[5] It was observed that the introduction of a nitrogen atom can reduce lipophilicity.[4] In another study, aromatic quinolines were found to be more lipophilic (cLogP = 2.23–4.13) than partially saturated tetrahydroquinoline (THQ) compounds (cLogP = 1.56–3.02).[7]

Table 1: Lipophilicity (LogP) of Selected Substituted Quinolinones

| Compound Class | Substituent | LogP Value | Reference |

| Quinoline-1,4-quinone Hybrids | Varies | 1.65 - 5.06 | [4] |

| 2-Arylquinolines | Varies | 2.23 - 4.13 | [7] |

| 4-Acetamido-2-methyl-THQs | Varies | 1.56 - 3.02 | [7] |

| Diquino[3,2-b;3′,4′-e]thiazines | 7-substituted | Lowest among isomers | [8] |

| Diquino[3,2-b;6′,5′-e]thiazines | 7-substituted | Highest among isomers | [8] |

| Diquinothiazines | Dimethylaminopropyl | Lowest lipophilicity | [8] |

| Diquinothiazines | N-methylpiperidine | Highest lipophilicity | [8] |

Experimental Protocol: LogP Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the indirect determination of LogP.[9][10][11]

Methodology:

-

System Preparation: A reversed-phase HPLC column (e.g., C8 or C18) is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[12]

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.[10]

-

Sample Analysis: The substituted quinolinone is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

-

Calculation: The retention time of the quinolinone is measured, and the retention factor (k) is calculated. The LogP of the compound is then determined from the calibration curve.[12]

Workflow for LogP Determination by HPLC

Caption: A flowchart illustrating the key steps in determining the LogP of a compound using HPLC.

Solubility

The aqueous solubility of a drug candidate is a crucial factor that affects its absorption and bioavailability.[13] Poor solubility can lead to low and variable absorption, hindering the development of effective oral medications.

1H-quinolin-2-one is generally considered to be insoluble in water but shows good solubility in various organic solvents like alcohols (ethanol, methanol), aromatic hydrocarbons (toluene, benzene), and chlorinated solvents (chloroform).[14] The solubility of quinoline and its derivatives can be influenced by factors such as pH, buffer concentration, and ionic strength.[13] For some poorly soluble quinazolinone derivatives, techniques like solid dispersion with carriers such as polaxamer 407 have been employed to enhance their solubility and dissolution rate.[15]

Table 2: Solubility Characteristics of Quinolinones

| Compound | Solvent | Solubility | Notes | Reference |

| 1H-quinolin-2-one | Water | Insoluble | Relatively non-polar character | [14] |

| 1H-quinolin-2-one | Organic Solvents (e.g., ethanol, chloroform) | Good | Favorable for chemical applications | [14] |

| Quinolin-6-ol | Water | Moderate | pH-dependent | [16] |

| Quinolin-6-ol | Organic Solvents (e.g., ethanol) | Substantial | Aromatic structure facilitates dissolution | [16] |

| Pyrazolo quinazolines | DMF | Highest | Compared to other organic solvents | [17] |

Experimental Protocol: Gravimetric Solubility Determination

The gravimetric method is a straightforward technique to determine the solubility of a compound in a specific solvent at different temperatures.[17]

Methodology:

-

Saturation: An excess amount of the substituted quinolinone is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

Evaporation: The solvent is evaporated to dryness under controlled conditions (e.g., in an oven or under vacuum).

-

Measurement: The container with the dried solute is weighed. The solubility is calculated as the mass of the dissolved solid per volume of the solvent.

Melting Point

The melting point of a compound is the temperature at which it changes from a solid to a liquid state. It is a fundamental physical property used for identification and as an indicator of purity.[18] Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), while impurities tend to lower and broaden the melting range.[19]

Table 3: Melting Points of Selected Substituted Quinolines

| Compound | Melting Point (°C) | Reference |

| 2-Styrylquinoline | 98-99 | [20] |

| 2-(4-Phenyl-1,3-butadienyl)quinoline | 117-117.5 | [20] |

| 4-Styrylquinoline | 98-99 | [20] |

| Quinoline Methiodide | 131-132 | [20] |

| 4-Amino-8-methylquinolin-2(1H)-one | > 300 | [21] |

| Azidotetrazoloquinoline | 208-209 | [21] |

| A colorless solid from a specific reaction | 92 | [22] |

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely used technique for determining the melting point of a solid.[18][23]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry quinolinone derivative is packed into a capillary tube, which is sealed at one end.[24]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) along with a thermometer.[18]

-

Heating: The apparatus is heated slowly and steadily. It is common practice to perform a rapid initial determination to find an approximate melting point, followed by a more careful measurement with a slower heating rate (e.g., 1-2°C per minute) near the expected melting point.[19]

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is the melting point of the compound.[18]

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments. It determines the extent of ionization of a drug at a given pH, which in turn affects its solubility, permeability, and binding to target receptors.[25] Quinolones with a piperazinyl substituent, for example, can have multiple pKa values due to the presence of both acidic (carboxylic acid) and basic (piperazine) functional groups.[26] The pKa values for a series of synthesized quinazolinones were found to be in the range of 5.78-7.62.[27]

Table 4: pKa Values of Selected Quinolones

| Compound Class | pKa Range/Value(s) | Notes | Reference |

| Substituted Quinazolinones | 5.78 - 7.62 | Varies with substituents | [27] |

| Quinolones with piperazinyl substituent | Three pKa values determined | Involve multiple protonation equilibria | [26] |

Experimental Protocol: pKa Determination by Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of a compound by measuring the change in its absorbance spectrum as a function of pH.[25]

Methodology:

-

Solution Preparation: A series of buffer solutions covering a wide pH range are prepared. A stock solution of the quinolinone derivative is also prepared.

-

Spectral Measurement: The UV-Vis spectrum of the quinolinone is recorded in each buffer solution. The compound must have a chromophore close to the ionizing group, so that the ionized and un-ionized forms have different spectra.

-

Data Analysis: The absorbance at a specific wavelength where the difference between the two forms is maximal is plotted against the pH.

-

pKa Calculation: The resulting data often forms a sigmoidal curve. The pKa is the pH at the inflection point of this curve and can be determined using the Henderson-Hasselbalch equation.[25]

Workflow for pKa Determination by Spectrophotometry

Caption: A flowchart outlining the process of determining the pKa of a compound using UV-Vis spectrophotometry.

Signaling Pathways and Structure-Activity Relationships

The physicochemical properties of substituted quinolinones are intrinsically linked to their biological activity. The structure-activity relationship (SAR) explores how modifications to the chemical structure of a compound affect its biological function.[28] For instance, in certain 4-quinolinamines, substitution at the first position is vital for antibacterial activity, while a fluorine atom and a piperazine ring can broaden the spectrum of activity.[28]

Quinolinones exert their biological effects by modulating various signaling pathways. For example, some quinoline derivatives have shown potential as selective antagonists of α2C-adrenoceptors, with a critical need for a substituent in the 3-position of the quinoline ring.[29] Other derivatives have been investigated for their anticancer properties, with molecular docking studies suggesting they could be promising regulators of KDM proteins.[7]

Relationship between Physicochemical Properties and Drug Development

References

- 1. Different biological activities of quinoline [wisdomlib.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sciforschenonline.org [sciforschenonline.org]

- 11. longdom.org [longdom.org]

- 12. researchgate.net [researchgate.net]

- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. cibtech.org [cibtech.org]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. heteroletters.org [heteroletters.org]

- 23. davjalandhar.com [davjalandhar.com]

- 24. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 25. scielo.br [scielo.br]

- 26. Electrophoretic behavior and pKa determination of quinolones with a piperazinyl substituent by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 8-Fluoro-3-iodoquinolin-4(1H)-one

This technical guide provides a comprehensive overview of 8-Fluoro-3-iodoquinolin-4(1H)-one, a halogenated quinoline derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering key data, potential synthetic pathways, and insights into its broader context within quinoline-based compounds.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for any experimental work, including reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₅FINO |

| Molecular Weight | 289.05 g/mol |

| CAS Number | 1330753-40-6 |

Introduction to Quinoline Derivatives

Quinoline and its derivatives are a significant class of heterocyclic compounds that form the backbone of many synthetic drugs and natural products.[1][2] Their diverse biological activities, including antimicrobial, anticancer, and antifungal effects, have made them a focal point of extensive research in medicinal chemistry.[3][4] The introduction of various substituents to the quinoline ring system allows for the fine-tuning of their pharmacological properties.[2] Specifically, 8-hydroxyquinoline derivatives have been noted for their wide range of biological activities.[3]

Synthesis and Experimental Protocols

A plausible synthetic approach for quinoline derivatives can be conceptualized through a multi-step process. The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted quinoline derivative, which could be adapted for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively documented. However, based on the known activities of structurally similar quinoline derivatives, several potential areas of interest for researchers can be highlighted. Many quinoline-based compounds exhibit their effects by acting as inhibitors or modulators of various enzymes and signaling pathways. For instance, some quinolinones have shown anticancer activity by targeting topoisomerase II.[2]

The 8-hydroxyquinoline scaffold, in particular, has been associated with a range of biological effects, from antibacterial and antibiofilm activity to potential applications in neurodegenerative diseases and cancer.[1][3][5] Metal complexes of 8-hydroxyquinoline derivatives have also been synthesized and evaluated for their cytotoxic effects against tumor cells.[6]

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a quinoline-based inhibitor, a common mechanism for such compounds in drug development.

References

- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

Methodological & Application

Synthesis Protocol for 8-Fluoro-3-iodoquinolin-4(1H)-one: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 8-Fluoro-3-iodoquinolin-4(1H)-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the construction of the 8-fluoroquinolin-4(1H)-one scaffold, followed by a regioselective iodination at the C3 position.

Experimental Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the synthesis of the precursor, 8-fluoroquinolin-4(1H)-one, which can be accomplished via a Gould-Jacobs reaction. This is followed by a regioselective iodination at the 3-position of the quinolinone ring.

Figure 1: Overall workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Expected Yield |

| 1 | Gould-Jacobs Reaction | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | Diphenyl ether | 260 | High |

| 2 | C3-Iodination | 8-Fluoroquinolin-4(1H)-one, KI, PIDA | Methanol | Room Temperature | Good to Excellent[1] |

Experimental Protocols

Step 1: Synthesis of 8-Fluoroquinolin-4(1H)-one

This procedure is based on the well-established Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.

Materials:

-

2-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEM)

-

Diphenyl ether

-

Petroleum ether

-

Ethanol

Procedure:

-

A mixture of 2-fluoroaniline and diethyl ethoxymethylenemalonate is heated.

-

The resulting intermediate, ethyl (2-fluoroanilino)methylenemalonate, is isolated.

-

The intermediate is then added to heated diphenyl ether at approximately 260°C.

-

The reaction mixture is heated for a short period to facilitate cyclization.

-

Upon cooling, the product, 8-fluoroquinolin-4(1H)-one, precipitates.

-

The precipitate is collected by filtration, washed with petroleum ether, and recrystallized from ethanol.

Figure 2: Diagram of the Gould-Jacobs reaction for the synthesis of 8-Fluoroquinolin-4(1H)-one.

Step 2: Synthesis of this compound

This protocol utilizes a hypervalent iodine(III)-promoted regioselective iodination at the C3 position of the quinolinone ring.[1]

Materials:

-

8-Fluoroquinolin-4(1H)-one

-

Potassium iodide (KI)

-

Phenyliodine diacetate (PIDA)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 8-fluoroquinolin-4(1H)-one (1.0 equivalent) and potassium iodide (2.0 equivalents) in methanol.[1]

-

Stir the mixture at room temperature.

-

In a separate flask, dissolve phenyliodine diacetate (PIDA) (2.0 equivalents) in methanol.

-

Add the PIDA solution dropwise to the reaction mixture.

-

Continue stirring the reaction for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography.

Figure 3: Diagram illustrating the C3-Iodination of 8-Fluoroquinolin-4(1H)-one.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Diphenyl ether is used at a high temperature and should be handled with extreme care to avoid burns.

-

Hypervalent iodine reagents can be corrosive and should be handled with caution.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 8-Fluoro-3-iodoquinolin-4(1H)-one in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include potential as anticancer, antibacterial, and antifungal agents. The core quinolinone scaffold can be extensively modified, allowing for the fine-tuning of its biological properties. The introduction of halogen substituents, such as fluorine and iodine, can significantly modulate the compound's potency, selectivity, and pharmacokinetic profile.

This document provides a detailed guide for the experimental evaluation of a novel quinolinone derivative, 8-Fluoro-3-iodoquinolin-4(1H)-one, in various cell-based assays. While specific data for this compound is not yet publicly available, the protocols and application notes presented herein are based on established methodologies for analogous quinolinone derivatives and serve as a comprehensive framework for its investigation. The potential mechanisms of action for this class of compounds include DNA intercalation, inhibition of key cellular kinases such as c-Met and EGFR, and disruption of tubulin polymerization.

Quantitative Data Summary

The following tables are presented as templates to organize and summarize potential quantitative data obtained from cell-based assays with this compound.

Table 1: In Vitro Cytotoxicity Data (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) of this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| K-562 | Myelogenous Leukemia | Data to be determined | Data to be determined |

| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |